molecular formula C6H11ClN2S B3095368 [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride CAS No. 1262771-85-6

[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B3095368
CAS No.: 1262771-85-6
M. Wt: 178.68 g/mol
InChI Key: AJTSPUJLTMAFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of [(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. One common method is the Hantzsch synthesis, which was first developed in 1887. This method involves the use of bromine or iodine, silica chloride, and various catalysts . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective catalysts and reaction conditions .

Chemical Reactions Analysis

[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

What sets this compound apart is its unique combination of properties, including its ability to undergo various chemical reactions and its wide range of applications in different fields .

Properties

CAS No.

1262771-85-6

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

(4-ethyl-1,3-thiazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c1-2-5-4-9-6(3-7)8-5;/h4H,2-3,7H2,1H3;1H

InChI Key

AJTSPUJLTMAFEE-UHFFFAOYSA-N

SMILES

CCC1=CSC(=N1)CN.Cl.Cl

Canonical SMILES

CCC1=CSC(=N1)CN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 2
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 5
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 6
[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.